delta-Damascone
Description
Historical Context of Damascone (B1235705) Discovery and Classification
The journey into the world of damascones began in 1965 when chemists P. Ruzicka and Dr. Demole first identified these compounds while analyzing an extract of Damask Rose Absolute (Rosa damascena). scentree.coscentree.coscentree.co This discovery was pivotal, unveiling a new family of molecules characterized by their potent rosy and fruity scents. scentree.coscentree.co
The damascones belong to a broader chemical family known as the "rose ketones," which also includes the closely related ionones and damascenones. ebi.ac.ukwikipedia.org These compounds are structurally similar, generally featuring a cyclohexene (B86901) derivative with a butanone side chain. europa.eu While they share a common classification, subtle structural differences between the isomers lead to distinct scent profiles. For instance, delta-damascone's aroma is often compared to that of alpha-damascone (B1235874), though the latter is considered slightly more woody. scentree.co Beta-damascone presents a more distinctly rosy smell, while gamma-damascone has coniferous notes. scentree.coscentree.co
This compound itself is not found in nature and is produced synthetically. scentree.co The chemical designated by CAS number 57378-68-4 is commonly known as δ-damascone or rose ketone-3. industrialchemicals.gov.au Due to the presence of two chiral centers and an undefined geometry in its side chain alkene, this substance is typically a mixture of its eight possible stereoisomers. industrialchemicals.gov.au A specific stereoisomer, (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one, is also referred to as trans-rose ketone-3 under CAS number 71048-82-3. industrialchemicals.gov.au
Academic Significance and Research Trajectory of this compound
The academic and industrial significance of this compound stems primarily from its value as a fragrance ingredient. chimia.ch Its powerful and diffusive fruity-floral aroma, often described as having notes of blackcurrant, apple, and rose, makes it a valuable component in perfumery. odowell.comthegoodscentscompany.com Research has been driven by the need for efficient and sustainable methods to produce this commercially important molecule.
Early synthesis methods, such as the one patented by IFF in 1977, laid the groundwork for its industrial production. chimia.ch A common synthetic route detailed in chemical literature involves a Diels-Alder reaction between 1,3-pentadiene (B166810) and mesityl oxide. scentree.coscentree.coodowell.com This is followed by an aldol (B89426) condensation of the resulting acetyl trimethyl cyclohexene with acetaldehyde (B116499) to yield the final this compound product. scentree.coscentree.coodowell.com
The research trajectory has evolved towards green chemistry principles, focusing on creating more sustainable and environmentally friendly manufacturing processes. chimia.chresearchgate.net Recent studies have highlighted the development of novel, single-step catalytic processes that are base-free and operate without a solvent, using one of the reactants as the solvent medium. chimia.ch This represents a significant improvement over conventional methods, enhancing safety and reducing waste by thousands of tons annually. chimia.chresearchgate.net
Beyond its synthesis, this compound is also used in academic research as an analytical reference standard for determining its presence in various products, such as perfumes and essential oils. chemicalbook.com Its toxicological and dermatological properties have also been reviewed to ensure its safe use as a fragrance ingredient, reflecting its established role in consumer products. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀O scentree.cochemicalbook.comchembk.com |
| Molar Mass | 192.3 g/mol scentree.cochembk.com |
| Appearance | Colorless to slightly yellow liquid odowell.comchembk.com |
| Odor Profile | Fruity, blackcurrant, rosy, apple, tobacco odowell.comthegoodscentscompany.comforeverest.net |
| Boiling Point | 253 °C chembk.com |
| CAS Number | 57378-68-4 industrialchemicals.gov.auchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJGJTYRUWUFFD-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1C(C=CCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1C(C=CCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity odour | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | delta-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 10 ml 95% alcohol (in ethanol) | |
| Record name | delta-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920 -0.940 | |
| Record name | delta-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
41436-42-4, 71048-82-3, 57378-68-4 | |
| Record name | (2E)-1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41436-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Buten-1-one, 1-((1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl)-, (2E)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071048823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.173 | |
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| Record name | .DELTA.-DAMASCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4RIE5P7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | delta-Damascone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035682 | |
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Synthetic Chemistry and Process Development of Delta Damascone
Established Synthetic Pathways for Delta-Damascone
The production of this compound has traditionally relied on a few key chemical reactions, each with its own set of advantages and challenges.
Diels-Alder Reaction in Precursor Synthesis
A foundational step in many this compound syntheses is the Diels-Alder reaction. smolecule.comscentree.co This cycloaddition typically involves the reaction of a diene, such as 1,3-pentadiene (B166810) (piperylene), with a dienophile, like mesityl oxide. scentree.cochimia.ch The product of this reaction is an acetyl trimethyl cyclohexene (B86901), a crucial precursor to this compound. scentree.co This initial step, however, can be challenging to perform efficiently. chimia.ch The resulting cycloadduct is often a mixture of cis and trans isomers, which may require a subsequent epimerization step to convert the cis-isomer to the desired trans-isomer for the next stage of the synthesis. google.comgoogle.com
Aldol (B89426) Condensation and Subsequent Transformations
Following the formation of the cyclohexene precursor, an aldol condensation is a key transformation to build the final this compound structure. smolecule.comscentree.co This reaction typically involves the trans-cycloadduct and acetaldehyde (B116499). google.comgoogle.com The process entails the reaction of the enolate of the ketone with acetaldehyde to form an aldol addition product, which is then dehydrated to yield this compound. google.com While the cross-aldol condensation is a well-established method for carbon-carbon bond formation, its application in this compound synthesis can be difficult due to the nature of the reacting substrates. chimia.ch Conventional methods often necessitate the use of strong bases and may result in low yields. researchgate.netgoogle.com
Anionic Cleavage and Isomerization Methods
An alternative synthetic route involves the anionic cleavage of a specific diallyl alcohol in the presence of a strong base. google.com This is followed by an isomerization of the resulting terminal double bond using an acidic agent to yield this compound. google.com The strong bases employed in the cleavage step can include alkali metal hydrides, alkoxides, or hydroxides, with sodium or potassium tert-butoxide being particularly preferred for safety and handling reasons. google.com
Advanced Synthetic Methodologies and Green Chemistry Principles in this compound Production
In response to the challenges of traditional methods and a growing emphasis on sustainable manufacturing, research has focused on developing more advanced and environmentally friendly synthetic routes for this compound.
Catalytic Processes and Mechanistic Studies
Significant advancements have been made in the development of catalytic cross-aldol condensation reactions. chimia.ch These newer methods aim to replace stoichiometric approaches, which often use large amounts of strong bases like Grignard reagents or metal amides, with more efficient catalytic systems. chemistrycongresses.ch One innovative approach utilizes a homogenous catalytic system based on earth-abundant and inexpensive metals like zirconium and magnesium. researchgate.netchimia.ch This particular process is notable for being a single-step reaction that includes both the activation of the substrates and the dehydration to the final product, all without the need for a base or protective groups. chimia.ch Mechanistic studies suggest that a heterobimetallic Zr/Mg complex is involved in the catalytic cycle. chimia.ch This catalytic process has been shown to be a significant improvement in terms of safety and sustainability. researchgate.net
Sustainable Synthesis Approaches and Waste Reduction Strategies
The principles of green chemistry are increasingly being applied to the industrial production of this compound. firmenich.comchimia.ch A key goal is to improve the carbon footprint, reduce environmental impact, and enhance energy savings, health, and safety. researchgate.net The development of catalytic processes is a major step towards these goals. chemistrycongresses.ch For instance, a comparative analysis between a traditional Grignard-based process and a newer catalytic method demonstrated a substantial reduction in the use of hazardous chemicals and solvents, such as methylaniline and tetrahydrofuran. researchgate.netchimia.ch This leads to a significant decrease in waste generation, with the E-factor (a measure of waste produced per unit of product) of the catalytic process being one-third of that of the Grignard route. researchgate.netchimia.ch Furthermore, the catalytic process can be run as a "neat" process, where the precursor, trans-delta methylketone (TDMK), acts as both the solvent and the reactant. researchgate.netchimia.ch Unreacted TDMK can be readily recycled through distillation, further minimizing waste. researchgate.netchimia.ch These advancements represent a "quantum jump" in the sustainability of this compound manufacturing, potentially saving thousands of tons of waste annually. researchgate.net
Optimization of Reaction Conditions and Selectivity
A pivotal development in this area is the implementation of a bespoke heterobimetallic Zr/Mg catalyst. chimia.ch This catalytic system offers a more sustainable and efficient alternative to stoichiometric methods like the Mukaiyama aldol reaction, which requires pre-activation of the ketone with metal amides and operates at low temperatures. chimia.ch The Zr/Mg-catalyzed process is distinguished by being a single-step, base-free reaction that does not necessitate protective groups. chimia.chresearchgate.net
Optimization of this process involves using TDMK as both a reactant and the solvent in a neat reaction, which simplifies the process and facilitates recycling of unreacted TDMK through distillation. chimia.ch The conversion of TDMK is carefully controlled to a range of 27–34% to achieve a high selectivity of 85–89% for the desired this compound product. chimia.ch This catalytic approach represents a significant advancement in green chemistry, minimizing waste and improving the carbon footprint of this compound manufacturing. chimia.chresearchgate.net
| Parameter | Optimized Condition | Benefit |
| Catalyst | Heterobimetallic Zr/Mg complex | High selectivity, base-free, inexpensive, environmentally benign chimia.chresearchgate.net |
| Solvent | None (Neat reaction, TDMK as solvent) | Simplified process, easy recycling of reactant chimia.ch |
| TDMK Conversion | 27–34% | Maximizes selectivity for this compound chimia.ch |
| Selectivity | 85–89% | High yield of desired product, reduced byproducts chimia.ch |
| Process Steps | Single step (activation, condensation, dehydration) | Increased productivity and energy savings chimia.chresearchgate.net |
Synthesis of this compound Isomers and Related Analogs
The synthesis of this compound itself, a mixture of cis- and trans-isomers, is typically achieved industrially via a Diels-Alder reaction between 1,3-pentadiene and mesityl oxide, followed by an aldol condensation of the resulting acetyl trimethyl cyclohexene intermediate with acetaldehyde. foreverest.netscentree.coscentree.co However, research extends beyond the standard mixture to the specific synthesis of its various isomers and the creation of novel analogs to explore the chemical space and discover new olfactory properties. The damascone (B1235705) family includes several positional isomers, such as alpha-, beta-, and gamma-damascone, each possessing distinct rosy and fruity notes. scentree.coscentree.co
Stereoselective Synthesis of Defined Isomers
The stereochemistry of damascones is crucial to their scent profile. This compound possesses two chiral centers, leading to the possibility of multiple stereoisomers. The trans, trans-delta-damascone isomer, in particular, has been a target of stereoselective synthesis due to its unique fragrance qualities. chimia.chjustia.com
One strategy to achieve this specific isomer involves a key epimerization step. The synthesis starts with 1-acetyl-2,6,6-trimethyl-3-cyclohexene, which is predominantly in the cis (or 1-alpha, 2-alpha) configuration. justia.com This cis isomer is treated with an alcoholic base, such as sodium or potassium ethoxide, causing it to reflux and epimerize into the more stable trans (1-beta) isomer. justia.com This trans-acetyl-trimethyl-cyclohexene intermediate is then reacted with acetaldehyde to form a hydroxy ketone, which is subsequently dehydrated using reagents like para-toluenesulfonic acid to yield the final trans, trans-delta-damascone. justia.com This method can produce a product containing 80-98% of the desired trans, trans isomer. justia.com
Other synthetic strategies for related damascone isomers, such as β-damascone, have employed various named reactions, including the Rupe, Wharton, and Overman rearrangements, to construct the characteristic carbon skeleton from different starting materials like β-ionone or 2,6-dimethylcyclohexanone. arkat-usa.org
| Target Isomer | Key Synthetic Step | Starting Material | Reagents |
| trans, trans-delta-damascone | Base-catalyzed epimerization | 1-alpha-acetyl-2,6,6-trimethyl-3-cyclohexene | Alcoholic base (e.g., potassium ethoxide) justia.com |
| trans, trans-delta-damascone | Dehydration | Hydroxy ketone intermediate | p-toluenesulfonic acid justia.com |
| β-damascone | Rupe Rearrangement | 2,6-dimethylcyclohexanone | Formic acid arkat-usa.org |
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization of the this compound structure is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the molecular structure influence its olfactory properties and other characteristics like bioavailability or stability. By synthesizing and evaluating related analogs, chemists can map the "pharmacophore" for a particular scent profile.
While specific SAR studies focused exclusively on derivatizing this compound are not extensively detailed, the broader context of rose ketone chemistry provides insight. The synthesis of various damascone isomers (alpha, beta, gamma) is itself a form of SAR study, as their differing double bond positions within the cyclohexene ring result in distinct scent nuances, from the woody notes of alpha-damascone (B1235874) to the coniferous character of gamma-damascone. scentree.co
More advanced derivatization has been explored, such as the synthesis of a spiro[4.5]-δ-damascone analog where a silicon atom replaces a carbon at the spirocyclic center. nih.gov Such modifications, which dramatically alter the molecular shape and electronics, are crucial for probing the limits of the olfactory receptors and understanding the structural requirements for the characteristic damascone scent. The creation of these novel structures, even if they don't result in commercially viable fragrances, provides valuable data for refining computational models that predict odor from chemical structure.
Isomerism and Stereochemistry in Damascone Research
Characterization of Delta-Damascone Stereoisomers
This compound, with the chemical formula C₁₃H₂₀O, possesses a complex stereochemistry. smolecule.com Its structure includes two chiral centers on the cyclohexene (B86901) ring and a carbon-carbon double bond in the butenone side chain. industrialchemicals.gov.au This configuration gives rise to multiple stereoisomers. The commercial chemical designated by CAS No. 57378-68-4 is typically an undefined mixture of its potential eight stereoisomers, resulting from the different spatial arrangements at the two chiral centers and the geometry (E/Z or trans/cis) of the side chain double bond. industrialchemicals.gov.au
One specifically defined stereoisomer is trans-rose ketone-3 (CAS No. 71048-82-3), which is a single, defined stereoisomer of this compound. industrialchemicals.gov.au Research has also distinguished between isomers based on the side chain, such as trans,trans-delta-damascone and cis,trans-delta-damascone. google.com The trans and cis descriptors in this context refer to the geometry of the butenone side chain. From a practical synthesis standpoint, reaction products often contain a majority (80-98%) of the trans,trans isomer and a minority (2-20%) of the cis,trans isomer. google.com
Table 1: Stereoisomeric Properties of this compound
| Property | Description | Source(s) |
|---|---|---|
| CAS Number | 57378-68-4 | industrialchemicals.gov.auscentree.co |
| Molecular Formula | C₁₃H₂₀O | smolecule.comscentree.coscentree.co |
| Molecular Weight | 192.3 g/mol | scentree.coscentree.co |
| Chiral Centers | 2 | industrialchemicals.gov.au |
| Stereoisomers | Assumed to be a mixture of eight stereoisomers. | industrialchemicals.gov.au |
| Physical Form | Colorless to pale yellow liquid. | industrialchemicals.gov.aucontrebande.coscentree.cothegoodscentscompany.com |
| Boiling Point | ~230-264°C | industrialchemicals.gov.auscentree.coscentree.co |
| Known Isomers | trans-rose ketone-3 (a single defined stereoisomer), trans,trans-Δ-damascone, cis,trans-Δ-damascone. | industrialchemicals.gov.augoogle.com |
Comparative Analysis of Damascone (B1235705) Family Isomers (Alpha, Beta, Gamma, Delta)
The damascone family consists of several structural isomers, primarily differing in the location of the double bond within the six-membered cyclohexene ring. industrialchemicals.gov.au This seemingly minor structural variation leads to significant differences in their olfactory profiles and applications in the fragrance industry. scentree.conoseprose.com The alpha, beta, gamma, and delta isomers are the most prominent members of this family. noseprose.com
Alpha-Damascone (B1235874): The double bond is between C2 and C3 of the cyclohexene ring. industrialchemicals.gov.au It is noted for an apple, tea, and tobacco-like scent. noseprose.com
Beta-Damascone: Features the double bond between C1 and C2 of the ring. It is a key component of rose oil and has a powerful green, rosy, and plum-like aroma. noseprose.com
Gamma-Damascone: The double bond is exocyclic (outside the ring). It is described as having a more coniferous smell. scentree.co
This compound: The double bond is between C3 and C4 of the ring. industrialchemicals.gov.au It is a synthetic compound valued for its sweet, rosy-apple, and blackcurrant notes. contrebande.conoseprose.com
These differences highlight how the position of the double bond within the molecular framework alters the molecule's interaction with olfactory receptors, resulting in distinct perceived scents.
Table 2: Comparative Data of Damascone Isomers
| Isomer | Key Structural Feature | Odor Profile | Natural Occurrence |
|---|---|---|---|
| Alpha-Damascone | Double bond at C2-C3 in the ring. | Fruity (apple), woody, tea, tobacco. | Yes (e.g., tea, tobacco). noseprose.com |
| Beta-Damascone | Double bond at C1-C2 in the ring. | Rosy, green, fruity (plum, blackcurrant). | Yes (e.g., Damask rose oil). noseprose.com |
| Gamma-Damascone | Exocyclic double bond. | Rosy, coniferous. scentree.co | Yes. industrialchemicals.gov.au |
| This compound | Double bond at C3-C4 in the ring. | Sweet, fruity (cooked apple, blackcurrant), rosy, metallic nuance. contrebande.coscentree.cothegoodscentscompany.comnoseprose.com | No (synthetic). scentree.coindustrialchemicals.gov.au |
Impact of Isomerism on Chemical Reactivity and Biological Interactions
Isomerism is a decisive factor in the chemical reactivity and biological activity of the damascones. numberanalytics.comsolubilityofthings.com The specific arrangement of atoms and functional groups dictates how the molecule will participate in chemical reactions and interact with biological targets like enzymes and receptors. nih.govsolubilityofthings.com
Chemical Reactivity: The position of the double bond in the cyclohexene ring influences the molecule's electronic properties and steric environment, thereby affecting its reactivity. For instance, studies on the biotransformation of damascones by fungi and isolated enzymes show that different isomers exhibit varied reactivity. nih.gov Fungal biotransformations can lead to different oxidized products, such as hydroxy- or keto-derivatives, depending on the starting isomer and the fungal species used. nih.gov The damascone isomers are generally less reactive in these transformations than the corresponding ionone (B8125255) isomers. nih.gov
Furthermore, enzymatic studies with unspecific peroxygenases (UPOs) demonstrate that the location of the double bond in α- and β-ionone (compounds structurally related to damascones) affects the regioselectivity of hydroxylation, directing it toward the allylic position. acs.org The chemical structures of damascones also contain activated carbon-carbon double bonds, which have the potential to undergo Michael-type addition reactions, a factor relevant to their chemical interactions. industrialchemicals.gov.au
Biological Interactions: The most significant impact of damascone isomerism is on their interaction with olfactory receptors. The human olfactory system is chiral and can differentiate between stereoisomers, leading to distinct scent perceptions. nih.gov This is clearly demonstrated by the different odor profiles of the alpha, beta, and delta isomers. scentree.conoseprose.com Even subtle stereochemical differences can lead to notable changes in perceived scent; for example, this compound is described as having a unique metallic fruity nuance compared to alpha-damascone. thegoodscentscompany.com
Beyond olfaction, isomerism affects other biological activities. Studies comparing α, β, and δ-damascone found they had similar physicochemical properties relevant to pharmacokinetics, such as good lipophilicity and oral bioavailability. researchgate.net However, stereochemistry can be critical in how a molecule is metabolized or whether it elicits other biological responses. nih.gov For instance, different damascone isomers have been evaluated for skin sensitization, with sensitization reactions observed at varying concentrations, underscoring that biological responses can be isomer-specific. industrialchemicals.gov.au
Structure Activity Relationships Sar and Molecular Design
Elucidation of Structure-Odor Relationships for Delta-Damascone and Analogs
This compound is a well-known fragrance ingredient prized for its complex and powerful scent profile. Its odor is primarily characterized as fruity-floral, with distinct notes of black currant, plum, rose, and a warm, tobacco-like depth. fraterworks.comfoodb.ca The relationship between its structure and this perceived scent has been a subject of detailed investigation, often involving the synthesis and evaluation of structural analogs to pinpoint the key molecular features, or "olfactophores," responsible for its unique aroma.
The core structure of damascones features a cyclohexyl ring and a butenone side chain. industrialchemicals.gov.au The specific location of the double bond within the ring at the delta-position is critical for its characteristic scent. industrialchemicals.gov.au Research into analogs has revealed that even minor modifications to this structure can lead to significant changes in odor.
Key findings from the study of this compound analogs include:
Heteroatom Substitution: The introduction of a sulfur atom into the molecular structure of damascone (B1235705) analogs was found to produce odors that differed significantly from their sulfur-free counterparts. researchgate.net Notably, this did not always result in a typical "sulfur-like" smell. For instance, certain 2(5H)-thiophenone analogs produced waxy, oily, and lactone-like notes, demonstrating that heteroatom substitution can unlock entirely new scent profiles. researchgate.net
Side Chain Modification: The alkyl chain has been identified as having the most significant impact on certain physicochemical properties that correlate with fragrance release mechanisms, more so than the core this compound moiety itself. researchgate.net
Spirocyclic Analogs: The creation of more complex analogs, such as a spiro[4.5]-δ-damascone where a silicon atom serves as the spiro center, further expands the exploration of the structural requirements for damascone-like scents. mdpi.com
| Compound/Analog Type | Key Structural Modification | Reported Odor Profile | Reference |
|---|---|---|---|
| This compound | Parent Compound | Fruity-floral, black currant, plum, rose, sweet, tobacco | fraterworks.com |
| Sulfur-containing Analogs (general) | Oxygen atom replaced with a sulfur atom | Odor differs significantly from non-sulfur versions; often increased intensity | researchgate.net |
| 2(5H)-Thiophenone Analogs | Specific sulfur-containing ring structure | Waxy, oily, lactone-like | researchgate.net |
| alpha-Damascone (B1235874) | Isomer with double bond at alpha-position of the ring | Considered a close structural and olfactory analogue | industrialchemicals.gov.au |
| beta-Damascenone | Additional double bond in the cyclohexyl ring | Considered a close structural and olfactory analogue | industrialchemicals.gov.aunih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that attempt to predict the biological activity of a chemical compound based on its physicochemical properties or structural features, known as molecular descriptors. wikipedia.orgjocpr.com This approach is used to estimate endpoints like toxicity without the need for extensive laboratory testing. escholarship.org For this compound, QSAR has been applied to predict its potential environmental effects. industrialchemicals.gov.au
The development of a QSAR model involves creating a mathematical relationship, often through multiple linear regression analysis (MLRA), in the form of: Activity = f(molecular descriptors) + error. wikipedia.orgmdpi.com
A crucial step in this process is model validation, which ensures that the model is statistically robust and has predictive power. hufocw.org Key validation metrics include:
Coefficient of Determination (r²): This value indicates how well the model fits the training data.
Cross-Validated Coefficient of Determination (r²(CV) or Q²): This metric assesses the model's ability to predict the activity of compounds that were not used to build it. A QSAR model is generally considered acceptable when its r² value is greater than 0.6 and its r²(CV) is greater than 0.5. nih.gov
For this compound and related fragrance compounds, specific predictive models have been utilized. For instance, the Ecological Structure Activity Relationships (ECOSAR) Predictive Model was used to calculate an invertebrate acute toxicity value (48h EC50) of 1.48 mg/L for this compound, classifying it within the vinyl/allyl/propargyl ketones class for the purpose of the prediction. industrialchemicals.gov.au
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.netnih.gov They can be broadly categorized into:
Electronic Descriptors: These describe the electronic properties of a molecule, such as partial atomic charges and HOMO/LUMO energies. hufocw.org
Geometrical Descriptors: These relate to the 3D structure of the molecule, including molecular volume and surface area. hufocw.org
Topological Descriptors: These describe the atomic connectivity within the molecule. hufocw.org
Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (LogP), which indicates a molecule's lipophilicity. researchgate.net
These descriptors provide insight into the potential mechanisms of action. For example, LogP is crucial for understanding how a molecule might partition between aqueous and lipid environments, affecting its absorption and distribution in biological systems. researchgate.neteuropa.eu The descriptors for this compound provide a quantitative basis for predicting its behavior.
| Property / Descriptor | Value | Significance / Interpretation | Reference |
|---|---|---|---|
| Molecular Weight | 192.3 g/mol | Influences diffusion and absorption | europa.eu |
| Water Solubility | 77.2 mg/L at 20°C | Affects environmental distribution and bioavailability | industrialchemicals.gov.aueuropa.eu |
| Vapor Pressure | 2.72 Pa at 23°C | Relates to volatility and inhalation exposure potential | industrialchemicals.gov.aueuropa.eu |
| LogP (Octanol-Water Partition Coefficient) | 4.2 (Log Kow) | Indicates moderate lipophilicity, favoring absorption through biological membranes | europa.eu |
| Henry's Law Constant | 15.5 Pa·m³/mol (calculated) | Indicates high volatility from water and moist soil | industrialchemicals.gov.au |
QSAR Methodologies and Model Validation
Conformational Analysis and its Influence on Molecular Interactions
Conformational analysis is the study of the different three-dimensional arrangements, or conformers, that a molecule can adopt through the rotation of its single bonds. ic.ac.uknumberanalytics.com A molecule exists as an equilibrium of various conformers, and the shape of the most stable conformers plays a critical role in how the molecule interacts with biological targets, such as olfactory receptors. numberanalytics.com Understanding the preferred conformation of this compound is essential for explaining how its shape is "recognized" by the olfactory system to produce its signature scent.
The techniques used to study molecular conformation include:
Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the entire conformational space of a molecule and determining the relative energies of different conformers. nih.gov
Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically techniques like the Nuclear Overhauser Effect (NOE), can provide experimental evidence of the spatial proximity of atoms, helping to determine the predominant conformation of a molecule in solution. mdpi.com
For this compound, the analysis of its low-energy conformations is key to building accurate pharmacophore models that describe the essential 3D arrangement of features required to activate specific olfactory receptors.
Metabolism and Biotransformation Studies
Proposed Metabolic Pathways of Delta-Damascone
While comprehensive metabolic studies specifically on this compound are not extensively detailed in the public domain, its metabolic fate can be predicted based on its structure and data from similar compounds. europa.euinchem.org The primary goal of these metabolic processes is to convert the lipophilic this compound into more polar, water-soluble metabolites that can be readily excreted from the body. industrialchemicals.gov.au
The proposed metabolic pathways for this compound include hydroxylation and oxygenation of the cyclohexene (B86901) ring, reduction of the ketone group and the double bond in the side chain, and conjugation with endogenous molecules like glutathione (B108866). europa.euindustrialchemicals.gov.au These reactions are generally consistent with the metabolism of other damascone (B1235705) isomers and related ionones. inchem.org
Hydroxylation and Oxygenation Processes
One of the primary metabolic routes for this compound is expected to be the hydroxylation and oxygenation of its cyclohexene ring. europa.euindustrialchemicals.gov.au This process typically involves the introduction of one or more hydroxyl (-OH) groups onto the ring structure. Another potential, though less likely, reaction is the epoxidation of the double bonds within the ring. However, due to steric hindrance from the methyl groups, epoxidation is considered less probable. industrialchemicals.gov.au
In studies involving fungal biotransformation of α- and β-damascone, hydroxylation was a noted reaction. For instance, some fungal strains produced 4-hydroxydamascone from the β-isomer. mdpi.com While this is not this compound, it supports the principle of hydroxylation of the damascone framework.
Reduction of Ketone and Double Bonds
The butenone side chain of this compound is another key site for metabolic activity. europa.eu The ketone group can undergo reduction to form a secondary alcohol. europa.euindustrialchemicals.gov.ausmolecule.com This reaction converts the carbonyl group (C=O) into a hydroxyl group (-CHOH). libretexts.org
Additionally, the double bond within the exocyclic alkenyl side chain can be reduced to create a dihydro-derivative. europa.eu This saturation of the double bond further alters the structure of the molecule. In a study on α-damascone, reduction of the conjugated double bond was observed, yielding a minor product. mdpi.com
Conjugation Reactions (e.g., Glutathione)
Following initial metabolic transformations like hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. industrialchemicals.gov.au One such important reaction is conjugation with glutathione (GSH), a tripeptide that plays a crucial role in detoxification. industrialchemicals.gov.aunih.govunl.edu This process is catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov
The α,β-unsaturated ketone structure in this compound makes it a potential substrate for Michael addition with glutathione. industrialchemicals.gov.au However, studies on damascones have indicated a relatively low electrophilicity and reactivity with glutathione compared to less sterically hindered α,β-unsaturated ketones. industrialchemicals.gov.au This suggests that while glutathione conjugation is a possible pathway, it may not be the most predominant one due to the steric hindrance around the reactive site. industrialchemicals.gov.au The hydroxylated metabolites of damascones can also be conjugated with glucuronic acid. industrialchemicals.gov.au
Enzymatic Biotransformation of this compound (e.g., Cytochrome P450s)
The biotransformation of this compound and related compounds is primarily mediated by enzymes, with cytochrome P450 (CYP) monooxygenases playing a significant role. researchgate.netresearchgate.net These enzymes are known for their ability to catalyze a wide range of oxidative reactions, including the hydroxylation of various substrates. researchgate.net
In vitro studies have demonstrated the capability of certain bacterial cytochrome P450 enzymes, such as CYP260B1 and CYP267B1 from Sorangium cellulosum So ce56, to oxidize damascones. researchgate.net Specifically, CYP260B1 was shown to perform allylic hydroxylation of β-damascone. researchgate.net Another study identified that CYP101C1 from Novosphingobium aromaticivorans can bind and hydroxylate β-damascone with high activity. researchgate.netmedchemexpress.com These findings suggest that similar CYP-mediated hydroxylations are a likely metabolic pathway for this compound in organisms possessing these or analogous enzyme systems.
The process of enzymatic biotransformation can be influenced by the specific microbial strain or enzyme used, leading to different products. For example, various fungal strains have been shown to biotransform damascone isomers, primarily through hydroxylation. mdpi.com
Comparative Metabolism Across Damascone Isomers and Related Compounds
The metabolism of this compound is expected to share common pathways with its isomers (alpha-, beta-, and gamma-damascone) and structurally related compounds like ionones. industrialchemicals.gov.auinchem.org The primary metabolic reactions, including hydroxylation, reduction of the ketone and double bonds, and subsequent conjugation, are generally observed across this class of compounds. industrialchemicals.gov.auinchem.org
However, the rate and extent of these metabolic transformations can vary between isomers due to subtle differences in their chemical structures. inchem.org For instance, studies on the fungal biotransformation of damascone isomers indicated that they were less reactive than the corresponding ionone (B8125255) isomers. mdpi.com Specifically, the β-isomer of damascone showed significant production of 4-hydroxydamascone by only two of the tested fungal strains, Nigrospora oryzae and Fusarium culmorum. mdpi.com
Furthermore, the position of the double bond in the cyclohexene ring influences the metabolic profile. While this compound shares the butenone side chain with other damascones, its unique ring structure will dictate the specific sites of hydroxylation and other enzymatic modifications. The steric hindrance provided by the methyl groups is a common feature among damascones and ionones, which can limit certain metabolic reactions like epoxidation. industrialchemicals.gov.au
Toxicokinetic Studies and Systemic Availability
Toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of substances like this compound. Based on its physicochemical properties, such as a molecular weight of 192.3 g/mol and a log Kow of 4.2, this compound is expected to be readily absorbed through the oral and inhalation routes. europa.eu Dermal absorption, however, is predicted to be lower. europa.euindustrialchemicals.gov.au
For oral absorption, a high value close to 100% is anticipated, although a default value of 50% is often used for risk assessment purposes. europa.eu Some degree of first-pass metabolism in the liver is expected following oral absorption. europa.eu Systemic availability via the dermal route is considered to be low. europa.euindustrialchemicals.gov.au This is supported by data from the structurally similar compound, methyl ionone, which showed less than 1% systemic availability after dermal application in vitro. industrialchemicals.gov.au
Once absorbed, the toxicity of this compound can be attributed to both the parent compound and its metabolites. europa.eu The body eliminates these compounds by transforming them into more polar metabolites, which are then expected to be excreted, primarily in the urine, in both free and conjugated forms. industrialchemicals.gov.au
Table of Estimated Absorption Rates for this compound
| Route of Exposure | Estimated Absorption Rate | Notes |
| Oral | 50% - 100% | High absorption is expected due to physicochemical properties. A conservative value of 50% is often used in risk assessments. europa.eu |
| Dermal | < 10% | Low systemic availability is anticipated, similar to related compounds like methyl ionone. europa.euindustrialchemicals.gov.au |
| Inhalation | 100% | High absorption is predicted based on physicochemical properties, although this is considered a minor exposure route due to low volatility. europa.eu |
Biological Activities and Mechanistic Investigations
Antimicrobial Activity Studies
In the search for new antimicrobial agents to combat rising drug resistance, various natural and synthetic compounds are being investigated. Delta-damascone has demonstrated notable antifungal properties, particularly against opportunistic pathogens of the Candida genus. researchgate.netnih.gov
Research has confirmed the antifungal activity of this compound against several Candida species. A study evaluated its efficacy against standard strains of Candida albicans, Candida krusei, and Candida tropicalis. The results showed that this compound, along with its α and β isomers, possessed significant antifungal activity. nih.govscilit.com The inhibitory concentration (IC₅₀) and minimum fungicidal concentration (MFC) were determined, confirming the compound's ability to inhibit growth and kill the fungal cells. researchgate.netnih.gov
| Compound | Pathogen | Observed Effect | Reference |
|---|---|---|---|
| This compound | Candida albicans | Significant antifungal activity | nih.govscilit.com |
| This compound | Candida krusei | Significant antifungal activity | nih.govscilit.com |
| This compound | Candida tropicalis | Significant antifungal activity | nih.govscilit.com |
The mechanism of antifungal action often involves disruption of the fungal cell membrane or wall, or interference with essential cellular processes. mdpi.comfrontiersin.org For many antifungal agents, particularly azoles like fluconazole (B54011), the target is the ergosterol (B1671047) biosynthesis pathway, which is critical for fungal membrane integrity. frontiersin.org
Studies have shown that this compound exhibits a synergistic effect when used in combination with fluconazole. researchgate.netnih.gov This synergy is significant because combining agents can help overcome drug resistance and potentially reduce the required dosage of the primary antifungal drug. nih.govnih.gov The combination of this compound and fluconazole demonstrated significant antifungal activity against the tested Candida strains, suggesting that it could enhance the efficacy of conventional antifungal treatments. researchgate.netnih.gov While the precise mechanism of this synergy is still under investigation, it often involves one agent increasing the permeability of the fungal cell, allowing the other agent to more effectively reach its intracellular target. mdpi.comseq.es
Antifungal Efficacy Against Specific Pathogens (e.g., Candida spp.)
Sensitization and Immunological Responses
This compound is used as a fragrance ingredient, and like many such materials, its potential to induce skin sensitization is a subject of evaluation. researchgate.net Most fragrance allergens are haptens, which are small molecules that can penetrate the skin and bind to proteins, forming a complex that can trigger an immune response, specifically a delayed-type hypersensitivity reaction known as allergic contact dermatitis. nih.govdustri.com
Regulatory and research bodies conduct reviews of fragrance materials to assess their sensitization risk. researchgate.net In a review of fragrance allergens, trans,trans-delta-damascone was identified as a known contact allergen in humans, although data on the prevalence of sensitization were limited. nih.govdustri.com The process of sensitization is dependent on factors such as the chemical's ability to penetrate the skin, react with proteins, and activate a cell-mediated immune response. researchgate.net Evaluations by organizations like the Research Institute for Fragrance Materials (RIFM) have included repeated insult patch tests in humans to determine the potential for irritation and sensitization. ifrafragrance.org These assessments are critical for establishing safe use levels in consumer products. researchgate.net
Allergic Contact Dermatitis and Sensitization Mechanisms
This compound has been identified as a skin sensitizer, capable of causing allergic contact dermatitis (ACD). finefrag.comperfumersapprentice.com ACD is a delayed-type hypersensitivity reaction (Type IV), which manifests 24 to 96 hours after contact with an allergen in a sensitized individual. dermnetnz.orgallergolyon.fr The reaction is mediated by T-cells, specifically CD8+ T cells, which are primed during an initial sensitization phase and then trigger an inflammatory response upon subsequent exposure to the same allergen. nih.gov
The mechanism of skin sensitization for chemicals like this compound involves several key steps. The chemical, acting as a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein), must first penetrate the skin. researchgate.net Some fragrance ingredients are classified as prehaptens or prohaptens, meaning they are transformed into reactive haptens through processes like air oxidation or skin metabolism, respectively. nih.gov Once the hapten-protein complex is formed, it is recognized by immune cells, leading to the priming and proliferation of specific T-cells. nih.govwikipedia.org This sensitization phase may occur over a prolonged period of contact without any visible skin reaction. dermnetnz.org Upon re-exposure, these sensitized T-cells recognize the allergen and release inflammatory mediators, resulting in the characteristic symptoms of ACD, such as redness, swelling, and blistering. dermnetnz.orgwikipedia.org
The structure of damascones, including this compound, contains activated carbon-carbon double bonds which can undergo Michael-type addition reactions with proteins, a key step in the sensitization process. industrialchemicals.gov.au This reactivity is a contributing factor to their potential to cause skin sensitization. industrialchemicals.gov.au
Risk Assessment and Exposure-Based Methodologies
The risk assessment for skin sensitizers like this compound is a multi-faceted process that considers both the intrinsic sensitizing potential of the substance and the level of consumer exposure. researchgate.net Quantitative Risk Assessment (QRA) is a key methodology used in this process. researchgate.net It aims to determine a "No Expected Sensitization Induction Level" (NESIL), which is the maximum exposure level at which there is no expected risk of inducing skin sensitization. ifrafragrance.org
This process involves:
Hazard Identification: Determining if a substance has the potential to cause skin sensitization. This compound is classified as a skin sensitizer. finefrag.comperfumersapprentice.com
Dose-Response Assessment: Establishing the relationship between the dose of the substance and the incidence and severity of sensitization. This often involves data from animal studies like the Local Lymph Node Assay (LLNA) and human studies like the Human Repeat Insult Patch Test (HRIPT). ifrafragrance.orgunilever.com
Exposure Assessment: Quantifying the amount of the substance a consumer might be exposed to from various products. researchgate.net For fragrance ingredients, this includes evaluating concentrations in different product types (e.g., leave-on vs. rinse-off products). researchgate.netindustrialchemicals.gov.au
The International Fragrance Association (IFRA) sets standards that restrict the concentration of fragrance ingredients, including damascones, in consumer products to manage the risk of sensitization. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, the cumulative maximum concentration for the damascone (B1235705) group is limited to 0.02% in certain cosmetic types. industrialchemicals.gov.au These standards are based on exposure-based risk assessment approaches to ensure that the use of these ingredients is safe for consumers. ifrafragrance.org New Approach Methodologies (NAMs), which include in vitro assays and in silico models, are increasingly being used to predict sensitization potential and reduce reliance on animal testing. unilever.com
Genotoxicity and Mutagenicity Assessments
In Vitro and In Vivo Genotoxicity Studies
The genotoxic potential of this compound has been a subject of investigation due to structural alerts within its molecular composition. industrialchemicals.gov.aueuropa.eu
In Vitro Studies: Initial assessments raised concerns. For example, an in vitro micronucleus assay with human peripheral blood lymphocytes for the related compound, cis-β-damascone, showed induction of chromosomal damage with metabolic activation. industrialchemicals.gov.au However, other in vitro tests on this compound, such as the Ames test (a bacterial reverse mutation assay), have produced negative results, indicating it is not mutagenic to Salmonella typhimurium or Escherichia coli. finefrag.com The ToxTracker assay, which assesses various DNA damage-related pathways, also yielded no significant positive signals for β-damascone, suggesting that the micronucleus formation observed in some studies may not be due to a direct DNA-reactive mechanism. researchgate.net
In Vivo Studies: In vivo studies have generally not indicated a genotoxic potential for damascones at expected exposure levels. industrialchemicals.gov.au A combined in vivo micronucleus assay and liver comet assay in rats given cis-β-damascone orally did not show evidence of genotoxicity in bone marrow, liver, or duodenum. industrialchemicals.gov.au Similarly, an in vivo mutagenicity study (mammalian bone-marrow cytogenetic test) on this compound in mice was negative. finefrag.com The European Food Safety Authority (EFSA) concluded that for beta-damascone, the combined evidence from in vitro and in vivo data does not indicate a genotoxic potential. europa.eu However, for alpha- and this compound, the available data could not completely rule out genotoxicity concerns, leading to further evaluation requests. europa.eueuropa.eu
Table of Genotoxicity Study Results for Damascones
Structural Alerts and DNA Binding Potential
This compound, like other damascones, possesses an α,β-unsaturated ketone functional group in its structure. industrialchemicals.gov.aueuropa.eu This chemical feature is recognized as a "structural alert" for potential genotoxicity and mutagenicity by frameworks like the OECD QSAR Toolbox. industrialchemicals.gov.au The concern arises because this functional group can potentially react with biological macromolecules, including DNA, through a mechanism known as Michael addition. industrialchemicals.gov.au
This reaction involves the nucleophilic addition of a biological molecule to the β-carbon of the unsaturated ketone. Such binding to DNA could theoretically lead to mutations and other forms of genetic damage. industrialchemicals.gov.au However, despite the presence of this structural alert, the majority of the experimental data from in vitro and in vivo genotoxicity studies suggest that this compound is unlikely to be genotoxic at the low concentrations found in consumer products. industrialchemicals.gov.au It has been proposed that for some α,β-unsaturated ketones, the positive results in certain in vitro assays might be misleading and could be caused by indirect mechanisms like oxidative stress rather than direct DNA binding. researchgate.netresearchgate.net Oxidative stress can lead to DNA damage and has been suggested as a possible mode of action for the in vitro micronucleus formation observed with β-damascone. researchgate.netresearchgate.net
Table of Mentioned Chemical Compounds
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Identification (e.g., GC-MS, HS-SPME-GC-MS)
Chromatographic methods are fundamental for separating delta-damascone from complex matrices such as essential oils and commercial fragrance formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com It is widely employed for the quantification of fragrance allergens in cosmetic products. uliege.be The coupling of GC with MS provides both retention time data for initial identification and mass spectra for structural confirmation. mdpi.com
A significant advancement in sample preparation for GC-MS is Headspace Solid-Phase Microextraction (HS-SPME). This technique is noted for being fast, sensitive, and solvent-free. frontiersin.org In HS-SPME, a fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above a sample. nih.govchinesechemsoc.org Volatile analytes, including this compound, partition into the fiber coating and are then thermally desorbed into the GC inlet for analysis. nih.govchinesechemsoc.org This method is highly efficient for analyzing volatile organic compounds (VOCs) in various products. frontiersin.org The optimization of HS-SPME parameters—such as extraction time, temperature, and equilibration time—is crucial for achieving accurate and repeatable results. frontiersin.org These techniques are vital for quality control and regulatory compliance, particularly concerning the screening of allergenic fragrances in consumer goods. uliege.begalab.com
Below is a table summarizing typical parameters for the GC-MS analysis of fragrance compounds.
| Parameter | Typical Setting | Purpose |
| Technique | HS-SPME-GC-MS | Extraction and analysis of volatile compounds. |
| SPME Fiber | DVB/CAR/PDMS | Adsorption of a wide range of analytes. |
| Incubation/Equilibration | 5-60 min at 40-80°C | To allow analytes to partition into the headspace. mdpi.comfrontiersin.orgnih.gov |
| Extraction Time | 15-60 min at 40-80°C | Adsorption of analytes onto the SPME fiber. frontiersin.orgnih.gov |
| GC Column | DB-Innowax, DB-5 | Separation of compounds based on boiling point and polarity. chinesechemsoc.org |
| Injector Temperature | 250°C | Thermal desorption of analytes from the SPME fiber. chinesechemsoc.org |
| Detector | Mass Spectrometer (MS) | Identification and quantification based on mass-to-charge ratio. |
High-Resolution Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)
High-resolution spectroscopy provides detailed information about the molecular structure of this compound.
Mass Spectrometry (MS): In GC-MS analysis, this compound (molar mass 192.3 g/mol ) undergoes fragmentation upon electron ionization. uliege.begoogle.com The resulting mass spectrum shows a characteristic pattern. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 192. google.com The fragmentation pattern is a molecular fingerprint, with key fragments providing structural clues. libretexts.orgsavemyexams.com For this compound, prominent peaks are consistently observed at specific m/z values. nih.gov
Table of Key GC-MS Fragmentation Peaks for this compound
| m/z Value | Relative Intensity | Corresponding Fragment |
|---|---|---|
| 69 | 100% (Base Peak) | [C₅H₉]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 123 | High | [M - C₅H₇O]⁺ |
| 177 | Moderate | [M - CH₃]⁺ |
Data sourced from NIST Mass Spectrometry Data Center and other studies. google.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its enone structure. nih.gov
Table of Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3040 | C-H Stretch | Alkene (=C-H) |
| ~1670 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1620 | C=C Stretch | Alkene |
| ~970 | C-H Bend | trans-Alkene (=C-H out-of-plane) |
Data sourced from spectroscopic data in cited patents. google.comgoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org In ¹H NMR, the chemical shifts and coupling patterns reveal the connectivity of protons. For this compound, signals corresponding to the vinylic protons of the butenone side chain and the cyclohexene (B86901) ring, as well as the various methyl groups, are observed. google.com ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the carbonyl carbon and the sp²-hybridized carbons of the double bonds. googleapis.com While a complete, assigned high-resolution spectrum is complex, general regions for the signals can be predicted based on its structure.
Computational Spectroscopy for Spectral Interpretation and Prediction
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the analysis of molecular structures and the prediction of spectroscopic properties. granthaalayahpublication.orgmdpi.com These methods allow for the calculation of optimized molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. granthaalayahpublication.orgnih.gov
For molecules like damascone (B1235705) derivatives, computational approaches can model their spectroscopic behavior with high accuracy. researchgate.netresearchgate.net By calculating the vibrational modes, a theoretical IR spectrum can be generated and compared with experimental data to confirm assignments. granthaalayahpublication.org Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which helps in assigning the complex spectra of organic molecules. researchgate.net Advanced methods, such as the Sequential Monte Carlo/Quantum Mechanics (S-MC/QM) approach, can even simulate the effects of solvents on spectroscopic properties, providing a more realistic prediction for molecules in solution. researchgate.netresearchgate.net This synergy between computational prediction and experimental measurement is crucial for the unambiguous characterization of complex molecules like this compound.
Advanced Imaging Research and its Application in Chemical Analysis
Advanced imaging techniques are emerging that allow for the spatial analysis of chemical compounds on surfaces. One such technique is chemical imaging by mass spectrometry, which can visualize the distribution of specific molecules without labels. Low-Temperature Plasma (LTP) ionization mass spectrometry is one method that has been successfully applied to the chemical imaging of volatile and semi-volatile compounds, such as fragrances. nih.gov
In this application, an LTP probe ionizes molecules directly from a surface, and the resulting ions are analyzed by a mass spectrometer. nih.gov By scanning the probe across a surface, a chemical image can be constructed that shows the location and intensity of a target analyte, such as this compound. This has been used to study the persistence and location of fragrances on materials like cloth, paper, and glass with analysis times of less than a minute. nih.gov While research may not have been published on this compound specifically, the technique is directly applicable for studying its distribution on fabrics after washing or its release from air fresheners, offering valuable insights for product development and performance evaluation. nih.govpurdue.edu
Environmental Dynamics and Ecotoxicological Assessment
Environmental Partitioning and Distribution in Different Compartments (Air, Water, Soil)
Once released into the environment, delta-damascone is expected to partition to air, water, and soil. industrialchemicals.gov.au It is a volatile organic compound with moderate water solubility. industrialchemicals.gov.au Its calculated Henry's law constant of 15.5 Pa m³/mol indicates high volatility from water and moist soil. industrialchemicals.gov.au As a lipophilic substance, it tends to adsorb to the organic components of soil. industrialchemicals.gov.au The estimated soil adsorption coefficient (Koc) is 1259 L/kg, suggesting low mobility in soil. industrialchemicals.gov.au
A standard multimedia partitioning (fugacity) model, assuming equal and continuous distribution to air, water, and soil, predicts that this compound will primarily partition to the soil (84%) and water (16%) compartments. industrialchemicals.gov.au If released solely into water, it is expected to predominantly remain in the water compartment (96%). industrialchemicals.gov.au
Degradation Pathways in the Environment
This compound is not considered persistent in the environment as it degrades rapidly in the air and is expected to be at least inherently biodegradable. industrialchemicals.gov.au
Biodegradation Studies and Persistence Assessment
This compound is categorized as not persistent. industrialchemicals.gov.au In a standard biodegradation screening test (OECD TG 301C), this compound showed 0% biodegradation over 28 days. industrialchemicals.gov.au However, studies on structurally similar analogues, such as alpha-damascone (B1235874) and beta-damascenone, suggest that this compound is at least inherently and ultimately biodegradable. industrialchemicals.gov.au For instance, beta-damascenone achieved 65% degradation in 28 days in an OECD 301F test. industrialchemicals.gov.au Based on these read-across data, the biodegradation half-life of this compound is expected to be below the threshold for persistence. industrialchemicals.gov.au The substance is not considered readily biodegradable, with one study showing 16% degradation aerobically according to OECD 301 C. finefrag.com
Atmospheric Degradation (e.g., Hydroxyl Radical Reactions)
Volatilization into the atmosphere followed by degradation through reaction with hydroxyl (OH) radicals is a significant dissipation pathway for this compound. industrialchemicals.gov.au Oxidative transformations by hydroxyl radicals are a key mechanism for the breakdown of organic pollutants in the atmosphere. The hydroxyl radical is a crucial component of atmospheric chemistry, initiating the removal of most trace gases. copernicus.org
Aquatic Ecotoxicity (Acute and Chronic)
This compound is classified as toxic to aquatic life, with effects observed at concentrations below 1 mg/L. industrialchemicals.gov.au It is categorized as Acute Aquatic Category 1 (H400) and Chronic Aquatic Category 1 (H410) under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). industrialchemicals.gov.aufinefrag.com
Effects on Fish, Algae, and Invertebrates
Acute and chronic toxicity data are available for this compound across three trophic levels. industrialchemicals.gov.au
Acute Toxicity:
Fish: The 96-hour median lethal concentration (LC50) for Oryzias latipes (medaka) is 0.97 mg/L. industrialchemicals.gov.aufinefrag.com
Algae: The 72-hour median effective concentration (EC50) for Pseudokirchneriella subcapitata (green algae) is 2.47 mg/L. industrialchemicals.gov.aufinefrag.com
Invertebrates: A 48-hour EC50 value of 1.48 mg/L for invertebrates was calculated using the ECOSAR predictive model. industrialchemicals.gov.au
Chronic Toxicity:
Invertebrates: The 21-day no-observed-effect concentration (NOEC) for Daphnia magna (water flea) is 0.35 mg/L. industrialchemicals.gov.aufinefrag.comcountrywidehealthcare.co.uk
Algae: The 72-hour NOEC for Pseudokirchneriella subcapitata is 0.38 mg/L. industrialchemicals.gov.au
Toxicity data for sediment-dwelling organisms are not available. industrialchemicals.gov.au
Predictive Models for Aquatic Toxicity (e.g., ECOSAR)
The Ecological Structure Activity Relationships (ECOSAR) Class Program, a predictive system developed by the U.S. EPA, is used to estimate the aquatic toxicity of chemicals. fda.govepa.gov For this compound, ECOSAR was used to calculate an invertebrate 48-hour EC50 value of 1.48 mg/L based on the vinyl/allyl/propargyl ketones class. industrialchemicals.gov.au This demonstrates the use of predictive modeling in the absence of experimental data to assess environmental risk. epa.gov
Data Tables
Table 1: Acute Aquatic Ecotoxicity of this compound
| Taxon | Endpoint | Value (mg/L) | Method |
|---|---|---|---|
| Fish (Oryzias latipes) | 96h LC50 | 0.97 | OECD TG 203 |
| Algae (Pseudokirchneriella subcapitata) | 72h EC50 | 2.47 | OECD TG 201 |
Table 2: Chronic Aquatic Ecotoxicity of this compound
| Taxon | Endpoint | Value (mg/L) | Method |
|---|---|---|---|
| Invertebrates (Daphnia magna) | 21d NOEC | 0.35 | OECD TG 211 |
Bioaccumulation Potential Assessment
The bioaccumulation potential of a chemical substance refers to its propensity to be absorbed by an organism from the environment, either directly from the surrounding medium (e.g., water) or through the consumption of contaminated food, leading to a concentration in the organism that is higher than in the environment. For this compound, this potential has been evaluated using its physicochemical properties and data from experimental studies.
The key indicator for bioaccumulation in aquatic organisms is the bioconcentration factor (BCF). A study conducted on the fish species Cyprinus carpio (carp), following the OECD Test Guideline 305, determined BCF values for this compound to be in the range of 27 to 318 L/kg. industrialchemicals.gov.au These values are below the commonly accepted regulatory threshold for bioaccumulation, which is a BCF of ≥ 2000 L/kg. industrialchemicals.gov.au Consequently, this compound is formally categorized as "Not Bioaccumulative (Not B)". industrialchemicals.gov.audirectpcw.com
The octanol-water partition coefficient (log Kow) is another critical parameter used to predict a substance's tendency to partition from the aqueous phase into the fatty tissues of organisms. A higher log Kow value generally suggests a greater potential for bioaccumulation. For this compound, the log Kow has been reported as 4.2, with other measured values around 4.13. europa.euzoteq.com While a log Kow in this range can indicate some potential for dermal absorption and partitioning into organic matter, the experimentally derived BCF values provide a more direct and reliable assessment for aquatic bioaccumulation, confirming its low potential. industrialchemicals.gov.auzoteq.com
The substance's interaction with soil is described by the soil adsorption coefficient (Koc). The estimated Koc for this compound is 1259 L/kg, which suggests it has low mobility in soil and will tend to adsorb to organic components. industrialchemicals.gov.au
Bioaccumulation and Environmental Partitioning Data for this compound
| Parameter | Value | Method/Species | Reference |
|---|---|---|---|
| Bioconcentration Factor (BCF) | 27 - 318 L/kg | OECD TG 305 (Cyprinus carpio) | industrialchemicals.gov.au |
| Bioaccumulation Classification | Not Bioaccumulative (Not B) | Based on BCF < 2000 L/kg | industrialchemicals.gov.audirectpcw.com |
| Log Kow (Octanol-Water Partition Coefficient) | 4.2 | Experimental Data | europa.euzoteq.com |
| Log p (measured) | 4.13 | Experimental Data | |
| Soil Adsorption Coefficient (Koc) | 1259 L/kg | OECD TG 121 (Estimated) | industrialchemicals.gov.au |
Environmental Risk Assessment Methodologies
The environmental risk assessment for this compound, like other industrial chemicals, is primarily focused on its potential impact on the aquatic environment, which is the main receiving compartment following its use in consumer products and subsequent release via wastewater. industrialchemicals.gov.au The assessment methodology involves characterizing the chemical's environmental hazard and comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
Hazard Characterization:
Based on its ecotoxicity, this compound is classified as hazardous to the aquatic environment under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). industrialchemicals.gov.au It is designated as Aquatic Acute 1 (H400: Very toxic to aquatic life) and Aquatic Chronic 1 (H410: Very toxic to aquatic life with long lasting effects). industrialchemicals.gov.audirectpcw.com This classification is driven by experimental data showing toxic effects on aquatic organisms at concentrations below 1 mg/L. industrialchemicals.gov.au
PNEC Derivation:
The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is derived from ecotoxicity data (such as LC50 or EC50 values) by applying an assessment factor (AF). The magnitude of the AF depends on the uncertainty and availability of data across different trophic levels (fish, invertebrates, algae). For this compound, a PNEC of 7 µg/L has been established. industrialchemicals.gov.au This value was determined by comparing PNECs derived from both acute and chronic toxicity data and selecting the most conservative (lowest) value. industrialchemicals.gov.au For instance, an acute PNEC of 9.7 µg/L was calculated from a fish 96-hour LC50 of 0.97 mg/L using an assessment factor of 100. industrialchemicals.gov.au
Risk Characterization (PEC/PNEC Ratio):
The final step in the risk assessment involves calculating the risk quotient (RQ), which is the ratio of the PEC to the PNEC. A PEC value is typically modeled based on the volume of the chemical used, its release patterns (e.g., through sewage treatment plants), and the characteristics of the receiving environment. If the PEC/PNEC ratio is less than 1, the risk is generally considered to be controlled. The primary environmental risk identified for this compound is for aquatic organisms due to emissions into surface waters from treated sewage effluent. industrialchemicals.gov.au
Ecotoxicity and Environmental Hazard Data for this compound
| Endpoint | Value | Species | Duration | Reference |
|---|---|---|---|---|
| LC50 (Fish) | 0.97 mg/L | Not specified | 96 hours | industrialchemicals.gov.au |
| EC50 (Invertebrate) | 2.47 mg/L | Daphnia | 48 hours | europa.eu |
| ErC50 (Algae) | 4.54 mg/L | Green algae | 72 hours | europa.eu |
| NOEC (Algae) | 0.883 mg/L | Green algae | 72 hours | europa.eu |
| Predicted No-Effect Concentration (PNEC) | 7 µg/L | industrialchemicals.gov.au | ||
| GHS Aquatic Hazard Classification | Acute 1 (H400), Chronic 1 (H410) | industrialchemicals.gov.audirectpcw.com |
Regulatory Science and Safety Assessment of Delta Damascone
International Regulatory Frameworks (REACH, EPA)
Delta-damascone is subject to oversight by major international regulatory bodies, ensuring its safe handling and use in commerce.
In the European Union, this compound is regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which is managed by the European Chemicals Agency (ECHA). ontosight.ai As a registered substance, manufacturers and importers are required to provide data on its properties, uses, and safety. europa.eueuropa.eu The ECHA registration dossier for this compound includes information on its physicochemical properties, environmental fate, and toxicological profile to support a comprehensive safety assessment. europa.eu
In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory, which is administered by the Environmental Protection Agency (EPA). nih.govepa.gov The EPA considers this compound to be a low-risk chemical for human health and the environment when used according to established guidelines. ontosight.ai Its inclusion on the TSCA inventory means it is approved for commercial use in the U.S. epa.gov
Fragrance Industry Self-Regulation and Standards (IFRA)
The fragrance industry's safety program is primarily governed by the International Fragrance Association (IFRA). IFRA establishes standards for the safe use of fragrance ingredients based on scientific assessments conducted by the Research Institute for Fragrance Materials (RIFM). vigon.com
IFRA has established a restriction standard for this compound due to its potential for dermal sensitization. scentree.co This standard does not apply to this compound individually but to a group of related substances known as "Rose Ketones." The restriction stipulates that the sum of the concentrations of all Rose Ketones in a finished product must not exceed certain limits. scentree.co These limits vary depending on the product category. The critical effect of concern is skin sensitization. ifrafragrance.org
The restrictions are derived from a Quantitative Risk Assessment (QRA) approach, which considers different product types and their exposure scenarios. ifrafragrance.orgifrafragrance.org For example, the European Union's cosmetic ingredients database (CosIng) lists a restriction for damascones in finished cosmetic products to a maximum combined concentration of 0.02%. industrialchemicals.gov.au
Table 1: IFRA Standard for Rose Ketones (including this compound) This table is illustrative of the concept; specific category limits are detailed in the IFRA Standards.
| Product Category (Example) | Restriction Basis | Maximum Use Level (Sum of Rose Ketones) |
|---|---|---|
| Cosmetics (Leave-on) | Dermal Sensitization | Restricted (e.g., 0.02%) industrialchemicals.gov.au |
| Cosmetics (Rinse-off) | Dermal Sensitization | Restricted |
| Household Cleaners | Dermal Sensitization | Restricted |
The foundation of the IFRA Standards is the independent safety assessment of fragrance ingredients by an Expert Panel associated with the Research Institute for Fragrance Materials (RIFM). vigon.com RIFM is a scientific body that gathers and evaluates toxicological and dermatological data on fragrance materials. nih.gov
The RIFM Expert Panel, a group of independent academic experts in fields such as dermatology, toxicology, pathology, and environmental science, reviews the available data for an ingredient like this compound. ifrafragrance.org This panel is responsible for establishing a No Expected Sensitization Induction Level (NESIL), which for the Rose Ketones group was determined to be 100 µg/cm². ifrafragrance.org This value is a key input for the QRA that determines the final concentration limits for different consumer product categories. ifrafragrance.orgifrafragrance.org The process involves a thorough review of all available scientific literature and unpublished data. nih.govnih.gov
Restriction Standards and Quantitative Limits
Toxicological Endpoints and Risk Characterization
The safety assessment of this compound involves evaluating its potential effects on human health through various toxicological studies.
The potential for systemic toxicity from repeated exposure to this compound has been evaluated. Data from oral toxicity studies are a key component of this assessment. In a study on a structurally similar substance, β-damascone, a No-Observed-Effect-Level (NOEL) of greater than 2 mg/kg of body weight per day was established in a 90-day study with rats. inchem.org For this compound itself, the median lethal dose (LD50) in mice following oral administration was found to be 1821 mg/kg bw, indicating moderate acute toxicity.
Table 2: Selected Toxicological Data for Damascones
| Substance | Study Type | Species | Result | Reference |
|---|---|---|---|---|
| This compound | Acute Oral Toxicity (LD50) | Mouse | 1820 mg/kg bw | inchem.org |
| ß-Damascone | 90-day Oral Study (NOEL) | Rat | > 2 mg/kg bw/day | inchem.org |
The potential for a substance to cause phototoxicity (an irritant reaction upon sun exposure) or photoallergy (an allergic reaction upon sun exposure) is a critical part of fragrance safety assessment. A phototoxicity test was conducted on this compound in rats, and no phototoxic effects were observed. europa.eu The RIFM's modern safety assessment approach for photosafety often involves screening with assays like the Reactive Oxygen Species (ROS) assay. A negative result in a ROS assay is considered a strong indicator that a material is not a concern for photoirritation or photoallergy and would not require further photosafety testing. fragrancesafetypanel.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| alpha-Damascone (B1235874) |
| ß-Damascone |
| Rose Ketones |
| alpha-Ionone |
| β-ionone |
Systemic Toxicity Assessment (e.g., Repeated Dose Studies)
Cumulative Exposure and Grouping of Damascones for Safety Assessment
The safety assessment of fragrance ingredients like this compound increasingly considers the combined exposure from various consumer products, a concept known as aggregate exposure. nih.govepa.gov This approach provides a more realistic understanding of consumer exposure compared to evaluating single product use. cremeglobal.com Additionally, for efficiency and scientific validity, this compound is often assessed as part of a larger group of structurally and toxicologically similar chemicals, the damascones. industrialchemicals.gov.au
Grouping Rationale for Damascones
The damascones, including this compound, are grouped together for safety assessment based on their shared chemical structural features. industrialchemicals.gov.au These "rose ketones" are characterized by a cyclohexene (B86901) or cyclohexadiene ring with a 1,3-butenone side chain and a dimethyl functionality. industrialchemicals.gov.au This structural similarity suggests that they will have comparable metabolic and toxicological profiles. europa.eu The Research Institute for Fragrance Materials (RIFM) and other regulatory bodies group these substances to streamline safety evaluations, allowing for the extrapolation of data from well-studied members of the group to those with less available information. ifrafragrance.orgrutgers.edu
The primary driver for the risk management of the rose ketones group, which includes this compound, is dermal sensitization. ifrafragrance.org The International Fragrance Association (IFRA) sets standards for the use of these materials, and these standards are based on a comprehensive safety assessment that considers various endpoints. ifrafragrance.org The sum of the concentrations of all rose ketone isomers in a finished product should not exceed the maximum concentration levels established by the IFRA Standard. ifrafragrance.org
Cumulative Exposure Assessment
Cumulative exposure refers to the total exposure to a single chemical from multiple sources and routes. epa.gov For fragrance ingredients like this compound, this includes exposure from a wide range of consumer products such as perfumes, cosmetics, cleaning products, and air fresheners. industrialchemicals.gov.auindustrialchemicals.gov.au
To accurately estimate this aggregate exposure, sophisticated models like the Creme RIFM aggregate exposure model are utilized. cremeglobal.comcremeglobal.com These models incorporate data on:
Consumer Habits and Practices: Information on which products consumers use, how often, and in what amounts. cremeglobal.com
Concentration of the Fragrance Ingredient: The levels of this compound present in various product types. researchgate.net
These models provide a more realistic exposure assessment than older, more conservative methods that often assumed a worst-case scenario (e.g., that a person uses every product type containing the ingredient at the maximum possible concentration every day). cremeglobal.com The use of such models helps to avoid overestimation of exposure. cremeglobal.com
Research Findings on Cumulative Exposure
Studies have shown that while consumers may be exposed to this compound from multiple products, the aggregate exposure is generally low and well below the established thresholds of toxicological concern (TTC). researchgate.net The TTC is a level of exposure below which there is a negligible risk to human health, even in the absence of chemical-specific toxicity data. researchgate.net
Regulatory bodies in various regions, including the European Union and New Zealand, have set restrictions on the cumulative concentration of damascones in cosmetic products. industrialchemicals.gov.au For instance, the total concentration of damascones is limited to a maximum of 0.02% in certain finished cosmetic products. industrialchemicals.gov.au The IFRA also establishes maximum acceptable concentrations for rose ketones in different product categories, which are based on quantitative risk assessments for dermal sensitization. ifrafragrance.orgifrafragrance.org
A summary of key data related to the assessment of this compound and the damascone (B1235705) group is presented in the tables below.
Table 1: Grouping and Regulatory Limits for Damascones
| Parameter | Description | Reference |
| Chemical Group | Damascones (Rose Ketones) | industrialchemicals.gov.au |
| Grouping Rationale | Similar chemical structures (cyclohexene/cyclohexadiene ring with a 1,3-butenone side chain) and anticipated similar metabolic and toxicological profiles. | industrialchemicals.gov.aueuropa.eu |
| Primary Risk Driver | Dermal Sensitization | ifrafragrance.org |
| EU & NZ Cosmetic Limit | Maximum cumulative concentration of 0.02% for damascones in certain finished cosmetic products. | industrialchemicals.gov.au |
| IFRA Standard | The sum of concentrations of Rose Ketones should not exceed the maximum concentration levels established for various product categories. | ifrafragrance.org |
Table 2: Key Research Findings on Damascone Exposure and Toxicity
| Finding | Details | Reference |
| Acute Oral Toxicity (this compound) | LD50 in mice is 1821 mg/kg bodyweight. | industrialchemicals.gov.au |
| Dermal Absorption | Expected to be low. For this compound, a value of 10% is used for chemical safety assessment, while another assessment suggests it could be as low as <1%. | europa.eu |
| Cumulative Exposure Modeling | Creme RIFM model provides realistic estimates of aggregate exposure from multiple consumer products. | cremeglobal.comcremeglobal.com |
| Aggregate Exposure Levels | Generally found to be low and many orders of magnitude below thresholds of concern. | researchgate.net |
| Environmental Risk | For this compound and trans-rose ketone-3, the cumulative risk quotient (RQ) was calculated to be 0.72, indicating that cumulative concentrations are likely below the level of concern for the environment. | industrialchemicals.gov.au |
Future Perspectives and Emerging Research Areas
Development of Novel Green Synthetic Strategies
The fragrance industry is increasingly focused on developing environmentally friendly and efficient methods for producing key aroma compounds. researchgate.net For delta-damascone, this involves moving away from traditional multi-step syntheses that may involve harsh reagents and generate significant waste. Current research emphasizes catalytic processes that are more atom-economical and sustainable. researchgate.net
One promising approach is the use of tailored catalysis. For instance, the development of heterobimetallic complexes, such as a Zr/Mg complex, has been explored for cross-aldol reactions, which are central to the synthesis of damascones. researchgate.net These catalytic systems aim to improve efficiency and reduce the environmental footprint of the manufacturing process. researchgate.net Other modern synthetic strategies being explored for cyclic fragrances include cycloaddition, metal- or organo-catalyzed intermolecular cyclization, and ring-closing metathesis. mdpi.com These methods offer more practical and sustainable pathways for producing a wide array of fragrance molecules. mdpi.com The industry's commitment to green chemistry principles is driving innovation to make the synthesis of important fragrance ingredients like this compound safer, cleaner, and more cost-effective. researchgate.netfirmenich.com
Advanced Computational and Machine Learning Applications in Damascone (B1235705) Research
Computational methods, including artificial intelligence (AI) and machine learning (ML), are becoming indispensable tools in fragrance research. nih.govmdpi.com These technologies offer powerful ways to predict the properties of molecules, streamline safety assessments, and accelerate the discovery of new compounds. nih.govnih.gov
Predictive Modeling for Olfactory Properties and Biological Activities
Machine learning models are being developed to predict the odor characteristics of a chemical based on its molecular structure. nih.govplos.org This is a complex challenge due to the subjective nature of odor perception and our incomplete understanding of the physiological mechanisms involved. nih.gov However, by training algorithms on large datasets of known odorants and their associated sensory descriptors, it's possible to create models that can predict the scent of a new molecule. plos.org For example, a model might predict that a compound will have fruity, rosy, and earthy notes, which are characteristic of this compound. firmenich.com
These predictive tools can also be applied to forecast potential biological activities. nih.gov By analyzing the structural features of a molecule, computational models can identify potential interactions with biological targets, guiding further experimental investigation into the therapeutic or other biological effects of compounds like this compound. mdpi.com
Integration of AI for Safety Assessment
By integrating data from various sources, including in vitro assays and computational models, AI can help build a comprehensive safety profile for a compound. europa.eu This integrated approach allows for a more efficient and data-driven risk assessment process. oup.com The use of AI in safety management can lead to a significant reduction in safety violations and workplace injuries by proactively identifying risks. psico-smart.com
Exploration of New Biological Activities and Therapeutic Potentials
While primarily known for its fragrance, research is beginning to uncover other biological activities of damascones and related carotenoid-derived compounds. These findings open up the possibility of new applications for these molecules in areas beyond perfumery.
Studies have shown that some damascone derivatives can induce phase 2 detoxifying enzymes, which play a role in cellular protection against oxidative stress and carcinogens. researchgate.net For example, 3-hydroxy-beta-damascone has been identified as a potent inducer of NAD(P)H:quinone reductase (QR) activity. researchgate.net Damascone-related compounds have also demonstrated anti-inflammatory properties by inhibiting inducible nitric oxide synthase activity. researchgate.net These results suggest a potential cancer chemopreventive role for these aroma compounds. researchgate.netcsic.es Further research is needed to fully explore the therapeutic potential of this compound and its derivatives.
Interdisciplinary Research on Environmental Impact and Sustainable Use
A growing area of research involves a more holistic and interdisciplinary approach to understanding the environmental footprint of fragrance ingredients like this compound. advancesincleanerproduction.netgeorgetown.edu This includes evaluating their lifecycle, from synthesis to disposal, and their potential effects on ecosystems.
This compound is known to be toxic to aquatic life, but current exposure models based on usage information suggest that the risk to the environment is low. However, ongoing research aims to refine these models and develop a more comprehensive understanding of the environmental fate of these compounds. uu.nl This includes studying their biodegradability and potential for bioaccumulation.
An interdisciplinary approach, combining chemistry, toxicology, environmental science, and data science, is crucial for developing sustainable strategies for the use of fragrance ingredients. advancesincleanerproduction.netuu.nl This includes designing molecules that are not only effective and safe for human use but also benign to the environment.
Q & A
Basic Research Questions
Q. How can researchers determine the purity and isomer composition of delta-Damascone in synthetic or commercial samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to separate isomers, coupled with calibration against certified reference standards. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR) can confirm structural integrity by identifying characteristic peaks, such as the carbonyl group at ~200 ppm and olefinic protons in the 5-6 ppm range . For quantitative purity assessment, compare experimental boiling points (263.6°C at 7 mmHg) and density (0.89 g/cm³) with literature values .
Q. What analytical techniques are recommended for detecting this compound degradation products under varying storage conditions?
- Methodology : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) with UV detection at 230 nm (λmax for conjugated ketones). Monitor oxidative degradation via peroxide value tests and identify volatile byproducts (e.g., aldehydes) using headspace solid-phase microextraction (HS-SPME) paired with GC-MS. Control humidity and temperature (e.g., 25°C vs. 40°C) to simulate real-world storage .
Advanced Research Questions
Q. How can contradictions in reported LogP values (e.g., 3.37) for this compound be resolved across studies?
- Methodology : Validate partition coefficients using shake-flask experiments with octanol-water systems under standardized pH (7.4) and temperature (25°C). Cross-validate with computational models (e.g., COSMO-RS or molecular dynamics simulations) to account for isomer-specific interactions. Discrepancies may arise from differences in isomer ratios or solvent impurities; thus, report sample purity and chromatographic conditions explicitly .
Q. What experimental designs are optimal for studying the allergenic potential of this compound in cosmetic formulations?
- Methodology : Use in vitro assays such as the Direct Peptide Reactivity Assay (DPRA) to evaluate skin sensitization. For in vivo relevance, employ the Local Lymph Node Assay (LLNA) in murine models, measuring EC₃ values (concentration required for a threefold increase in lymphocyte proliferation). Compare results with structurally similar sensitizers (e.g., geranyl acetate or citral) to contextualize risk .
Q. How can researchers address challenges in stereochemical analysis of this compound isomers?
- Methodology : Utilize chiral GC columns (e.g., Cyclosil-B) or supercritical fluid chromatography (SFC) with polar stationary phases to resolve enantiomers. Pair with circular dichroism (CD) spectroscopy to assign absolute configurations. Computational modeling (e.g., DFT calculations) can predict vibrational spectra and optimize separation conditions .
Q. What strategies mitigate environmental persistence of this compound in aquatic ecosystems?
- Methodology : Perform photodegradation studies under simulated sunlight (λ > 290 nm) with HPLC-TOF-MS to identify transformation products (e.g., hydroxylated derivatives). Assess aquatic toxicity using Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201). Reference the H412 hazard classification to prioritize mitigation strategies .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported FEMA safety thresholds (e.g., FEMA 3622) for this compound?
- Methodology : Re-evaluate toxicological endpoints using dose-response studies with human epidermal keratinocytes (HEKs) and 3D skin models (e.g., EpiDerm™). Cross-reference with regulatory databases (EFSA, EPA) to align with updated exposure limits. Document batch-to-batch variability in commercial samples, as impurities (e.g., residual solvents) may skew toxicity profiles .
Q. What statistical approaches are suitable for analyzing this compound’s volatility in fragrance matrices?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate volatility (measured via thermogravimetric analysis, TGA) with molecular descriptors (e.g., vapor pressure, molecular weight). Use ANOVA to assess formulation effects (e.g., emollients vs. ethanol carriers) on evaporation rates .
Methodological Best Practices
- Sample Preparation : For GC-MS, derivatize this compound with BSTFA to enhance volatility and reduce column adsorption .
- Data Validation : Include internal standards (e.g., deuterated damascone analogs) to correct for matrix effects in quantitative assays .
- Ethical Compliance : Adhere to REACH guidelines for environmental toxicity testing and OECD protocols for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
